molecular formula C8H16N2O3 B2785928 tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate CAS No. 2089610-73-9

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate

Cat. No.: B2785928
CAS No.: 2089610-73-9
M. Wt: 188.227
InChI Key: UEMZDFXRHGXLOO-ZCFIWIBFSA-N
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Description

tert-Butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is a chiral oxazolidine derivative featuring a tert-butyl ester group at position 2 and an amino (-NH₂) substituent at the 4R position of the heterocyclic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its stereochemical rigidity and functional group diversity.

Properties

IUPAC Name

tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMZDFXRHGXLOO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl group. One common method involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidine ring. The tert-butyl group can then be introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Primary alcohols.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit promising antimicrobial properties. For instance, compounds similar to tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate have been tested against various bacterial strains, demonstrating effective inhibition. A study highlighted the compound's potential in synthesizing new antibiotics targeting resistant bacteria strains, showcasing its structural versatility in drug design .

1.2 Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality allows for the selective formation of enantiomers in reactions involving electrophiles. The oxazolidine ring structure facilitates stereoselective reactions, making it valuable in synthesizing pharmaceuticals with specific stereochemical configurations .

Synthetic Applications

2.1 Synthesis of Complex Molecules

This compound has been employed in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives that can be further modified to yield desired products. For example, it has been used as a precursor in synthesizing thiazoles and other heterocycles, which are important in medicinal chemistry .

2.2 Ligand Development

The compound is also utilized in developing ligands for metal-catalyzed reactions. Its structural features enhance the binding affinity and selectivity of ligands in catalytic processes, particularly those involving transition metals. This application is crucial for improving reaction efficiencies and yields in synthetic organic chemistry .

Case Studies

3.1 Case Study: Antibacterial Properties

In a study published by the National Center for Biotechnology Information (NCBI), researchers synthesized a series of oxazolidine derivatives based on this compound and evaluated their antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications .

3.2 Case Study: Asymmetric Synthesis

Another notable application involved using this compound as a chiral auxiliary in synthesizing a specific class of amino acids. The study demonstrated that using this compound allowed for high enantiomeric excesses (up to 95%) in the final products, highlighting its effectiveness as a chiral building block .

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The oxazolidine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl Oxazolidine Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features References
This compound -NH₂ Not explicitly stated* ~189–241† Chiral amino group for nucleophilic reactions; potential for peptide coupling or heterocycle synthesis.
tert-Butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate -OH C₈H₁₅NO₄ 189.21 Hydroxyl group enables hydrogen bonding; serves as a precursor for oxidation or substitution.
tert-Butyl (4R)-4-azido-1,2-oxazolidine-2-carboxylate -N₃ C₁₀H₁₃N₃O₂‡ 219.23 Azido group facilitates click chemistry (e.g., CuAAC reactions) for bioconjugation.
tert-Butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate 4-bromo-pyrazole C₁₀H₁₅N₃O₄ 241.25 Bromine enables cross-coupling reactions (e.g., Suzuki); pyrazole adds aromaticity and bulk.
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate -C≡CH (ethynyl) Not provided Not provided Ethynyl group supports alkyne-azide cycloaddition or Sonogashira coupling.

Notes:

  • *Molecular formula inferred from analogs: Likely C₈H₁₄N₂O₃ (amino variant).
  • †Molecular weight varies due to substituent differences.
  • ‡Formula in may contain discrepancies; azido group typically adds three nitrogens.

Stability and Stereochemical Considerations

  • Steric Protection : The tert-butyl ester group enhances stability under basic or nucleophilic conditions, protecting the carboxylate moiety during reactions.
  • Stereochemical Rigidity : The oxazolidine ring’s conformation restricts substituents to specific spatial orientations, critical for designing chiral ligands or bioactive molecules .

Biological Activity

Tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazolidine ring that contributes to its biological activity. The presence of the amino group and the tert-butyl substituent enhances its solubility and reactivity. The compound's chemical structure is represented as follows:

  • Molecular Formula : C8_{8}H14_{14}N2_{2}O3_{3}
  • CAS Number : 2089610-73-9
PropertyValue
Molecular Weight174.20 g/mol
Melting PointNot specified
SolubilitySoluble in water
Purity>95%

This compound exhibits several biological activities primarily through its interaction with various biochemical pathways:

  • Antimicrobial Activity : Studies have indicated that oxazolidine derivatives can exhibit antimicrobial properties. This is attributed to their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery.
  • Anticancer Properties : Research has shown that compounds similar to this compound can modulate signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. This modulation can lead to significant inhibition of tumor growth in preclinical models .
  • Neuroprotective Effects : Some studies suggest that oxazolidine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neurotransmitter levels.

Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that a related oxazolidine compound inhibited tumor growth by 93% in a murine model with PI3Kα mutations. The compound was administered at a dose of 25 mg/kg twice daily, showing promising results for future clinical applications .

Study 2: Antimicrobial Efficacy

Research conducted on various oxazolidine derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the inhibition of protein synthesis, making it a potential candidate for developing new antibiotics.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound in various cell lines:

  • Cell Line : SKOV-3 (ovarian cancer)
    • Result : Significant reduction in cell viability with IC50 values in low micromolar ranges.

In Vivo Studies

In vivo studies have confirmed the safety profile and efficacy of this compound in animal models, paving the way for potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer93% tumor growth inhibition
AntimicrobialEffective against bacteria
NeuroprotectiveModulation of neurotransmitters

Q & A

Q. What are the key structural features of tert-butyl (4R)-4-amino-1,2-oxazolidine-2-carboxylate, and how do they influence reactivity?

Q. What synthetic routes are commonly employed to prepare this compound?

A typical approach involves:

  • Step 1 : Cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., phosgene or carbonyldiimidazole) to form the oxazolidine ring.
  • Step 2 : Protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in tetrahydrofuran).
  • Step 3 : Purification via column chromatography or recrystallization.
    Key catalysts include triethylamine for Boc protection, and solvents like THF or dichloromethane are preferred for their inertness .

Q. How can the stereochemical integrity of the (4R)-configuration be confirmed post-synthesis?

  • Chiral HPLC : Separation using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in the oxazolidine ring to confirm ring puckering and substituent orientation.
  • X-ray Crystallography : Definitive confirmation of absolute configuration .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) impact the yield and enantiomeric excess of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in Boc protection, while nonpolar solvents (e.g., toluene) improve crystallinity.
  • Catalysts : Triethylamine or DMAP accelerates Boc protection but may induce racemization if temperatures exceed 0–25°C.
  • Temperature Control : Low temperatures (−10°C to 0°C) during cyclization minimize side reactions (e.g., ring-opening).
    Data from analogous oxazolidine syntheses show yields of 60–85% with enantiomeric excess (ee) >95% under optimized conditions .

Q. What analytical techniques are recommended to resolve contradictions in stability data under acidic/basic conditions?

  • pH-Dependent Stability Studies : Use HPLC or LC-MS to monitor degradation products. For example, acidic conditions (pH <3) may hydrolyze the Boc group, while basic conditions (pH >10) could open the oxazolidine ring.
  • Kinetic Analysis : Measure half-life (t1/2t_{1/2}) at varying pH levels to construct a stability profile.
  • DFT Calculations : Model protonation states and transition states to predict degradation pathways .

Q. What strategies mitigate stereochemical inversion during functionalization of the 4-amino group?

  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc) to shield the amino group during subsequent reactions.
  • Mild Coupling Agents : Employ HATU or EDC/HOBt for amide bond formation to minimize racemization.
  • Low-Temperature Reactions : Conduct acylations at −20°C to reduce kinetic energy and retain configuration.
    Evidence from pyrrolidine-based systems suggests <2% epimerization under these conditions .

Q. How does the oxazolidine ring’s conformation affect interactions with biological targets (e.g., enzymes)?

  • Conformational Restriction : The oxazolidine ring’s puckering (envelope or twist) alters binding pocket compatibility. For example, a flattened ring may enhance π-π stacking with aromatic residues.
  • Hydrogen Bonding : The carbamate carbonyl and amino group participate in H-bond networks, as seen in protease inhibitor studies.
  • Docking Studies : Molecular dynamics simulations of related compounds (e.g., aziridine derivatives) show that stereochemistry modulates binding affinity by >10-fold .

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